N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid
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Overview
Description
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a hallmark of this family, contributing to its significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of a rhodium(II) complex and chiral Lewis acid binary system, which ensures high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety, potentially converting it to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide or bicyclic nitrogen sites.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide ring and the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzamide or bicyclic scaffold.
Scientific Research Applications
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The 8-azabicyclo[3.2.1]octane scaffold allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-: This compound shares the 8-azabicyclo[3.2.1]octane scaffold but differs in its functional groups.
Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: Another compound with a similar core structure but distinct substituents.
Uniqueness
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
83131-01-5 |
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Molecular Formula |
C27H34N2O7S |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid |
InChI |
InChI=1S/C25H32N2O3S.C2H2O4/c1-4-31-21-14-22(24(30-3)23(15-21)29-2)25(28)26-18-12-19-10-11-20(13-18)27(19)16-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-9,14-15,18-20H,4,10-13,16H2,1-3H3,(H,26,28);(H,3,4)(H,5,6) |
InChI Key |
RLKJUTOUVWCAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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